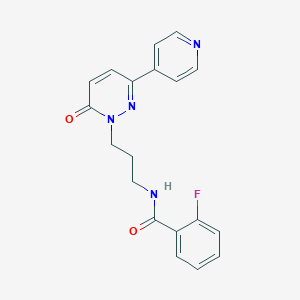
N1-(2-chlorobenzyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a furan ring, a chlorobenzyl group, and an oxalamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Chlorobenzyl refers to a benzyl group, which is the fragment of an organic molecule formed by removing a hydrogen atom from the methane segment of a benzene ring, that has a chlorine atom attached. Oxalamide is a functional group containing a carbonyl (C=O), amine (NH2), and ether (R-O-R’) groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray diffraction, NMR spectroscopy, and mass spectroscopy are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The furan ring, for example, is aromatic and can undergo electrophilic aromatic substitution. The chlorobenzyl group might undergo nucleophilic substitution reactions, and the oxalamide group could participate in various condensation reactions .Aplicaciones Científicas De Investigación
Structural Analysis and Supramolecular Arrangements
Studies on N,N'-bis(substituted)oxamide compounds, such as those discussed by Chang Wang, K. Zheng, Yan-Tuan Li, and Zhiyong Wu (2016), reveal insights into their structural configurations and the impact on supramolecular arrangements. Their research on a similar compound demonstrated how the chlorohydroxyphenyl ring plane and the oxalamide unit interact within a crystal, forming a three-dimensional supramolecular structure through classical hydrogen bonding patterns (Chang Wang et al., 2016).
Catalytic Activities in Organic Synthesis
Research by Subhajit Bhunia, S. V. Kumar, and D. Ma (2017) highlighted the utility of N,N'-Bisoxalamides, including compounds structurally related to N1-(2-chlorobenzyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide, as bidentate ligands in catalysis. They found these compounds to be effective in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines, indicating potential applications in synthesizing pharmaceutically relevant building blocks (Subhajit Bhunia et al., 2017).
Synthetic Applications and Methodologies
V. Mamedov et al. (2016) developed a novel synthetic approach that could potentially apply to compounds like this compound. Their method involved a one-pot synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from precursors through rearrangement sequences. This process illustrates the synthetic versatility of oxalamide compounds in generating intermediates for further chemical transformations (V. Mamedov et al., 2016).
Propiedades
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[3-(furan-2-yl)-3-hydroxypropyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c17-12-5-2-1-4-11(12)10-19-16(22)15(21)18-8-7-13(20)14-6-3-9-23-14/h1-6,9,13,20H,7-8,10H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEVZBNCPAYCDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NCCC(C2=CC=CO2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2946607.png)
![4-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2946608.png)
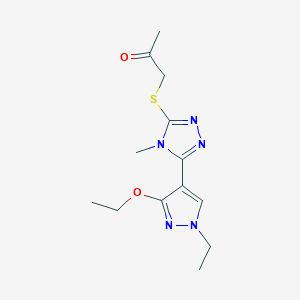

![methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2946617.png)
![2-Azaspiro[3.4]octan-6-ol](/img/structure/B2946618.png)
![4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2946619.png)

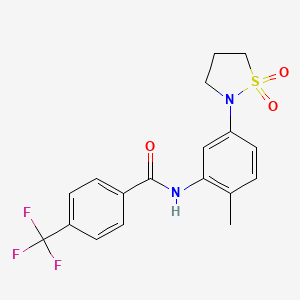
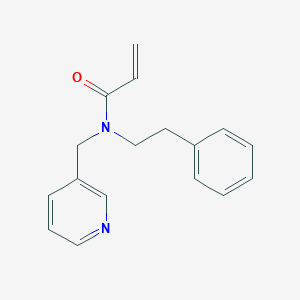

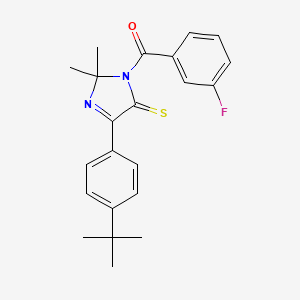
![N-[bis(prop-2-enyl)carbamoyl]-4-chloro-3-nitrobenzamide](/img/structure/B2946628.png)
